N-[(3,4-dichlorophenyl)methyl]cyclopropanamine

Medicinal Chemistry Lipophilicity ADME

Ideal for CNS SAR studies, this 3,4-dichlorobenzyl cyclopropanamine (95%) offers a balanced LogP (~3.4) and near-physiological pKa (~7.50). Its constrained ring geometry differs from larger cyclohexyl analogs, enabling unique monoamine transporter selectivity profiling. The defined 3,4-dichloro pattern ensures reproducible target engagement compared to 2,4- or 3,5-regioisomers. Reference-quality spectral data is available for quality control.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 90919-75-8
Cat. No. B1352212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dichlorophenyl)methyl]cyclopropanamine
CAS90919-75-8
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
InChIKeyARVDJBARMJFVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine (CAS 90919-75-8): Structural and Physicochemical Baseline Data for Research Selection


N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine (CAS 90919-75-8) is a cyclopropane-containing secondary amine featuring a 3,4-dichlorobenzyl moiety linked to a cyclopropylamine group . With a molecular formula of C₁₀H₁₁Cl₂N and a molecular weight of 216.11 g/mol, the compound incorporates a constrained three-membered cyclopropane ring that imparts distinct steric and electronic properties compared to larger ring homologs . The compound is commercially available from multiple vendors at 95% purity or higher, with established analytical characterization including NMR and FTIR spectra available through spectral databases [1].

Why N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine Cannot Be Casually Substituted with Regioisomeric or Scaffold Analogs


Substitution with regioisomers (e.g., 2,4-dichloro or 3,5-dichloro benzyl analogs) or scaffold variants (e.g., cyclobutyl or cyclohexyl replacements) introduces quantifiable differences in key properties governing biological target engagement and assay reproducibility. The 3,4-dichloro substitution pattern confers a predicted pKa of 7.50 ± 0.20, placing the amine protonation state precisely within the physiologically relevant pH range . Regioisomeric shifts alter lipophilicity—the 2,4-dichloro analog exhibits a predicted LogP of approximately 3.64, approximately 0.24 units higher than the 3,4-substituted compound (LogP ~3.4) [1]. Furthermore, replacement of the cyclopropane ring with a cyclohexyl group produces marked divergence in monoamine transporter selectivity profiles, with the cyclohexyl analog demonstrating IC₅₀ values of 651 nM (hSERT), 36 nM (hNET), and 2 nM (hDAT) [2]. These property shifts preclude simple one-to-one functional interchange and necessitate compound-specific validation.

Quantitative Differentiation Evidence for N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine: Head-to-Head and Cross-Study Comparator Data


Lipophilicity Comparison: 3,4-Dichloro vs. 2,4-Dichloro Regioisomer

The 3,4-dichlorobenzyl substitution pattern yields a predicted LogP of approximately 3.4, whereas the 2,4-dichloro regioisomer exhibits a higher predicted LogP of approximately 3.64 . This 0.24-unit difference in lipophilicity can meaningfully impact membrane permeability and non-specific protein binding in biological assays.

Medicinal Chemistry Lipophilicity ADME

Predicted pKa Value: Quantitative Basicity Characterization

The compound exhibits a predicted pKa of 7.50 ± 0.20, placing the amine protonation equilibrium near physiological pH . This predicted value provides a baseline for solubility and permeability calculations that is distinct from analogs with different substitution patterns (e.g., 2,6-dichloro or unsubstituted benzyl amines).

Medicinal Chemistry Physicochemical Properties Ionization State

Algicidal Activity of 3,4-Dichlorobenzylamine Derivatives: LC₅₀ Range Against Harmful Algae Species

A study evaluating 65 dichlorobenzylamine derivatives found that the 3,4-dichlorobenzylamine series exhibited relatively high algicidal activity against Cochlodinium polykrikoides, Heterosigma akashiwo, Chattonella marina, and Heterocapsa circularisquama, with the most active derivatives showing LC₅₀ values in the range of 0.1–1.0 μM after 24-hour exposure [1]. This class-level activity profile distinguishes the 3,4-dichloro substitution pattern as a privileged scaffold for algicidal applications relative to other dichloro regioisomers.

Environmental Toxicology Algicide Red Tide Control

Commercial Purity Specifications: Vendor-Verified 95%+ Purity with Analytical Documentation

Multiple commercial vendors including AKSci, ChemScene, and Leyan offer N-[(3,4-dichlorophenyl)methyl]cyclopropanamine with verified purity specifications of 95% or 95%+ . The compound is supported by spectral characterization including NMR and FTIR spectra available through Wiley's SpectraBase database [1]. This analytical infrastructure provides procurement-level confidence distinct from less-characterized or custom-synthesis-only analogs.

Chemical Procurement Quality Control Analytical Chemistry

Evidence-Backed Application Scenarios for N-[(3,4-Dichlorophenyl)methyl]cyclopropanamine (CAS 90919-75-8)


Environmental Algicide Development: 3,4-Dichlorobenzylamine Scaffold Optimization

Based on class-level evidence showing LC₅₀ values of 0.1–1.0 μM for 3,4-dichlorobenzylamine derivatives against multiple harmful red tide algae species (C. polykrikoides, H. akashiwo, C. marina, and H. circularisquama), N-[(3,4-dichlorophenyl)methyl]cyclopropanamine serves as a core scaffold for developing environmentally targeted algicidal agents [1]. The demonstrated activity across four distinct algae species supports its use as a starting point for further structural optimization and ecotoxicological evaluation.

Medicinal Chemistry Building Block for CNS-Targeted Compound Libraries

The 3,4-dichlorobenzyl cyclopropanamine scaffold provides a balanced lipophilicity profile (predicted LogP ~3.4) and a near-physiological pKa (~7.50) that supports CNS penetration potential [1]. This property combination differentiates it from more lipophilic regioisomers (e.g., 2,4-dichloro analog, LogP ~3.64) and makes it suitable for inclusion in compound libraries targeting central nervous system indications where balanced physicochemical parameters are critical for blood-brain barrier permeability.

Structure-Activity Relationship Studies of Cyclopropane-Containing Amines

The cyclopropane ring in N-[(3,4-dichlorophenyl)methyl]cyclopropanamine imposes geometric constraint distinct from larger-ring analogs such as N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)cyclopropanamine, which exhibits dramatically different monoamine transporter selectivity (hDAT IC₅₀ = 2 nM vs. hSERT IC₅₀ = 651 nM) [1]. This structural divergence enables systematic SAR exploration of ring-size effects on target engagement and selectivity, making the compound a valuable comparator in medicinal chemistry campaigns.

Analytical Reference Standard for Dichlorobenzylamine Library Characterization

With established commercial availability at 95%+ purity from multiple vendors and reference-quality NMR and FTIR spectra documented in the Wiley SpectraBase database, N-[(3,4-dichlorophenyl)methyl]cyclopropanamine can serve as an analytical reference standard for characterizing related dichlorobenzylamine derivatives [1]. The available spectral data facilitate unambiguous structural confirmation during synthesis and quality control of analog libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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